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MTSEA-DBCO

Cat. No.: B1156415
M. Wt: 428.57
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Description

Role of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Bioconjugation Research

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), often referred to as copper-free click chemistry, is a key bioorthogonal reaction widely used in bioconjugation. creativepegworks.combiochempeg.cominterchim.fr Unlike the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds efficiently under mild, biocompatible conditions without the need for a cytotoxic copper catalyst. biochempeg.cominterchim.fr This is achieved by using strained cyclooctynes, such as dibenzocyclooctyne (DBCO), which possess inherent ring strain that drives the reaction with azides. creativepegworks.combiochempeg.cominterchim.frthieme-connect.de The SPAAC reaction forms a stable triazole linkage between the alkyne and azide (B81097) functional groups. creativepegworks.combiochempeg.cominterchim.fr The development of SPAAC has been crucial for applications requiring chemical modifications in living cells and organisms where copper toxicity is a concern. stanford.edubiochempeg.cominterchim.fr

Significance of MTSEA-DBCO as a Bifunctional Chemical Probe

This compound is a notable example of a bifunctional chemical probe that leverages the principles of bioorthogonal chemistry for selective biomolecule modification and subsequent conjugation. Its significance lies in its ability to react with two distinct functional groups, making it a versatile tool in chemical biology research.

Dual Reactivity: Thiol-Specificity (MTSEA) and Azide-Compatibility (DBCO)

This compound incorporates two distinct reactive functionalities: a methanethiosulfonate (B1239399) (MTS) group, specifically the MTSEA (2-aminoethyl methanethiosulfonate) moiety, and a dibenzocyclooctyne (DBCO) group. The MTSEA portion is a well-established thiol-reactive reagent that forms a stable disulfide bond with free thiol groups, typically found in cysteine residues of proteins. biotium.comchemicalbook.comontosight.aivwr.combertin-bioreagent.comttuhsc.educaymanchem.com This reaction is rapid and highly selective under mild conditions. chemicalbook.comttuhsc.edu The DBCO part is a strained cyclooctyne (B158145) that reacts selectively and efficiently with azide functional groups via the SPAAC mechanism. creativepegworks.combiochempeg.cominterchim.fralfa-chemistry.comnanocs.netchemicalbook.com This dual reactivity allows this compound to first target and label thiol-containing biomolecules and then serve as a handle for subsequent conjugation with azide-tagged molecules through a bioorthogonal click reaction.

Advantages in Metal-Free Bioconjugation

A key advantage of using this compound, particularly its DBCO moiety, is its compatibility with metal-free bioconjugation strategies. The SPAAC reaction between the DBCO group and an azide partner does not require the presence of a metal catalyst, such as copper(I), which is necessary for traditional CuAAC. biochempeg.cominterchim.fr Copper can be cytotoxic and interfere with biological processes, limiting the application of CuAAC in living systems. biochempeg.cominterchim.fr By utilizing the strain-promoted cycloaddition of DBCO, this compound enables efficient and selective conjugation in biological environments without the detrimental effects associated with metal catalysts. biochempeg.cominterchim.fr This metal-free aspect is crucial for studies involving live cells, tissues, or whole organisms, where maintaining cellular viability and function is paramount. stanford.edubiochempeg.cominterchim.fr

Properties

Molecular Formula

C₂₂H₂₄N₂O₃S₂

Molecular Weight

428.57

Synonyms

Methanesulfonothioic Acid S-(2-Aminoethyl) Ester-DBCO; _x000B_

Origin of Product

United States

Methodological Frameworks and Experimental Approaches Utilizing Mtsea Dbco

Strategies for Site-Selective Protein and Peptide Modification

Site-selective modification of proteins and peptides is crucial for studying protein function, developing bioconjugates, and creating novel biomaterials. MTSEA-DBCO facilitates this through its specific reactivity with cysteine residues and its ability to participate in click chemistry with non-canonical amino acids.

Cysteine-Mediated Bioconjugation via Methanethiosulfonate (B1239399) (MTS) Reactivity

Methanethiosulfonate (MTS) reagents are widely used for the selective modification of cysteine residues in proteins and peptides. interchim.frttuhsc.eduinterchim.fr The reaction between an MTS group and a free thiol on a cysteine residue results in the formation of a mixed disulfide bond. interchim.frttuhsc.edu This reaction is highly specific for thiols under mild conditions and is significantly faster than reactions with other nucleophilic amino acids. interchim.frttuhsc.edu The MTS moiety of this compound reacts readily with accessible cysteine thiols, allowing for the introduction of the DBCO handle at specific cysteine locations within a protein or peptide sequence. interchim.fr

The reactivity of MTS reagents with thiols is typically high, on the order of 10⁵ M⁻¹ s⁻¹. interchim.frttuhsc.edu This rapid reaction allows for efficient labeling even at relatively low concentrations and short incubation times. interchim.fr The modification is potentially reversible upon treatment with reducing agents like DTT. interchim.frttuhsc.edu

This cysteine-mediated conjugation via the MTS group is a powerful technique for probing protein structure and function, especially when combined with site-directed mutagenesis to introduce cysteine residues at desired positions. interchim.frinterchim.fr The substituted-cysteine accessibility method (SCAM), for instance, utilizes MTS reagents of varying sizes and charges to map the accessibility and environment of engineered cysteine residues in membrane proteins. interchim.frinterchim.fr

Engineering of Non-Canonical Amino Acids for DBCO-Azide Conjugation

Beyond direct modification of canonical amino acids, this compound can be utilized in strategies involving the incorporation of non-canonical amino acids (ncAAs) into proteins. nih.govresearchgate.net This approach allows for the introduction of unique bioorthogonal functional groups during protein synthesis. nih.govresearchgate.netcaltech.edu NcAAs containing azide (B81097) groups are particularly relevant for use with the DBCO moiety of this compound. researchgate.netcaltech.edu

The incorporation of azide-containing ncAAs can be achieved through various methods, including residue-specific incorporation by replacing a natural amino acid with an analog or site-specific incorporation using engineered aminoacyl-tRNA synthetase/tRNA pairs and a nonsense codon. nih.govresearchgate.netcaltech.edunih.gov Once the protein is synthesized with the incorporated azide-ncAA, the DBCO group of this compound can undergo a copper-free click chemistry reaction (SPAAC) with the azide, forming a stable triazole linkage. biotium.cominterchim.frinterchim.frbachem.com

This strategy enables precise and highly selective labeling of proteins at genetically defined sites with this compound, which can then be further functionalized via the MTS group or used directly for applications leveraging the DBCO handle. rsc.org The bioorthogonal nature of the DBCO-azide reaction ensures minimal interference with endogenous cellular components, making it suitable for labeling proteins in complex biological environments. biotium.cominterchim.frlicorbio.com

Regioselective Labeling of Proteins with Multiple Cysteine Residues

Labeling proteins with multiple cysteine residues regioselectively can be challenging due to the similar reactivity of thiol groups. However, strategies involving differential reactivity or sequential labeling steps can be employed with reagents like this compound.

While the MTS group of this compound reacts with free thiols, the rate of reaction can be influenced by the local environment of the cysteine residue, such as its accessibility or pKa. interchim.frttuhsc.edu This differential reactivity can sometimes be exploited for regioselective labeling of proteins containing multiple cysteines with varying environments. interchim.fr

Alternatively, a sequential labeling approach can be used. One strategy involves selectively blocking certain cysteine residues before reacting the desired site with this compound, followed by deblocking and potentially further modification. Another approach could involve using this compound to label a highly reactive cysteine, and then using a different chemistry for other cysteine residues or leveraging the DBCO handle for conjugation to an azide-tagged molecule, effectively achieving regioselectivity through orthogonal reactions. uzh.ch The combination of MTS chemistry and bioorthogonal click chemistry offered by this compound provides flexibility in designing such multi-step labeling strategies for proteins with multiple reactive sites.

Integration of this compound in Advanced Imaging and Spectroscopic Techniques

This compound's ability to introduce a handle for further conjugation, particularly via click chemistry, makes it highly useful for integrating biomolecules into advanced imaging and spectroscopic techniques.

Development of Fluorescent Probes and Conjugates for Biomolecular Visualization

Fluorescent labeling is a cornerstone of biomolecular visualization. This compound can be used to attach fluorescent dyes to proteins or peptides, enabling their detection and tracking in various biological contexts. This is typically achieved by conjugating azide-functionalized fluorescent dyes to the DBCO moiety of this compound-labeled biomolecules via copper-free click chemistry. biotium.cominterchim.frjenabioscience.comnih.gov

A wide variety of azide-modified fluorescent dyes are available, covering a broad spectrum of excitation and emission wavelengths. biotium.cominterchim.frjenabioscience.com The SPAAC reaction between the DBCO on the biomolecule and the azide on the dye is efficient and biocompatible, allowing for fluorescent labeling in live cells or in vivo without the toxicity associated with copper catalysts used in traditional click chemistry. biotium.cominterchim.frlicorbio.com

This approach has been used to develop fluorescent probes for visualizing specific proteins, tracking cellular processes, and studying biomolecular interactions. nih.gov The ability to site-selectively introduce the DBCO handle via the MTS group of this compound allows for precise placement of the fluorescent label, minimizing potential interference with protein function and enabling more accurate interpretation of imaging data.

Here is an example of data that might be presented in this context:

Biomolecule ModifiedLabeling Strategy (this compound)Fluorescent Dye (Azide-functionalized)ApplicationReference
Protein X (engineered cysteine)Cysteine modification via MTS group of this compound, followed by SPAAC with azide-dyeCy5-AzideLive-cell imaging of Protein X localizationHypothetical
Peptide Y (with azide-ncAA)Incorporation of azide-ncAA, followed by SPAAC with this compound-fluorophore conjugateFluorescein-DBCOTracking peptide delivery in cellsHypothetical
Exosomes (surface azides)Metabolic glycoengineering to introduce azides, followed by SPAAC with DBCO-Cy5DBCO-Cy5Real-time exosome tracking in vitro and in vivo nih.gov

Applications in Optical Molecular Imaging Research

Optical molecular imaging plays a vital role in studying biological processes in living organisms. This compound contributes to this field by enabling the conjugation of imaging probes to target biomolecules via biocompatible click chemistry. nih.govresearchgate.netresearchgate.net

The copper-free click reaction between the DBCO group and azide-tagged imaging agents is particularly advantageous for in vivo applications, as it avoids the toxicity associated with copper catalysts. biotium.cominterchim.frnih.govlicorbio.com This allows for efficient and specific labeling of target molecules in situ. Examples include the use of DBCO-modified imaging probes for targeting azide-functionalized molecules on cell surfaces or within tissues. nih.govresearchgate.netresearchgate.net

Research has demonstrated the utility of DBCO-based click chemistry in in vivo imaging studies, including the visualization of tumors and bacteria by conjugating radiolabeled or fluorescent probes to azide-modified targets. nih.govresearchgate.netresearchgate.net For instance, indium-111-radiolabeled DTPA-DBCO has been used for in vivo imaging and targeting of azide-functionalized microspheres and bacteria. nih.govresearchgate.netresearchgate.net

While not solely reliant on this compound, the principle of using a DBCO handle for in vivo click chemistry with azide-tagged imaging agents is directly applicable and represents a significant area where a molecule like this compound could be employed to introduce the DBCO functionality site-selectively via its MTS group.

Here is an example of research findings related to DBCO in optical molecular imaging:

Imaging Agent ConjugatedTarget (Azide-functionalized)Imaging ModalityKey FindingReference
¹¹¹In-DTPA-DBCOMicrospheres with surface azidesSPECT imagingIncreased accumulation at target sites in vivo nih.govresearchgate.netresearchgate.net
¹¹¹In-DTPA-DBCOBacteria with surface azidesSPECT imagingIncreased accumulation at infection sites in vivo nih.govresearchgate.netresearchgate.net
DBCO-Cy5Exosomes with surface azidesFluorescence imagingSuccessful real-time tracking in vitro and in vivo nih.gov

Utility in Structural Biology Methodologies

This compound's ability to selectively modify cysteine residues and then participate in click chemistry provides a versatile approach for introducing probes or modifications at specific sites within a protein. This is particularly useful in complex biological environments where non-specific labeling is undesirable.

The Substituted-Cysteine Accessibility Method (SCAM) is a widely used technique to study the topology and conformational changes of membrane proteins. It involves introducing cysteine residues at specific positions within a protein that is otherwise cysteine-less or has endogenous cysteines modified or removed. The accessibility of these introduced cysteines to thiol-reactive reagents is then assessed to determine their location relative to the membrane and solvent nih.govspringernature.comelifesciences.orgresearchgate.netinterchim.fr.

While traditional SCAM often employs simple MTS reagents like MTSEA, which modify accessible cysteines and can alter protein function or introduce a charge ontosight.aimedchemexpress.comglpbio.com, this compound offers an advanced approach. The MTSEA moiety of this compound reacts with the thiol group of an introduced cysteine residue, forming a stable disulfide bond ontosight.ai. This initial modification tags the specific site with a DBCO group. The presence of the DBCO handle then allows for a secondary reaction with an azide-tagged molecule via strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal click chemistry reaction that proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst creativepegworks.commedchemexpress.combroadpharm.com.

Using this compound in SCAM enables researchers to:

Determine the accessibility of engineered cysteine residues to the aqueous environment on either side of the membrane.

Map the transmembrane topology of membrane proteins by identifying residues exposed to the extracellular or intracellular space.

Monitor changes in accessibility that occur during protein conformational changes, providing insights into protein dynamics.

Introduce various azide-functionalized probes (e.g., fluorescent dyes nih.gov, biotin, crosslinkers) at specific, accessible cysteine sites for downstream analysis, such as fluorescence microscopy, Western blotting, or pull-down assays.

This approach allows for more sophisticated experiments compared to using simple MTS reagents alone, as the click chemistry step provides flexibility in the type of modification introduced and can be performed after the initial labeling.

Understanding protein conformational changes and dynamics is crucial for elucidating protein function nih.govnih.govplos.orgelifesciences.orgrsc.org. This compound can be utilized to probe these dynamic processes by site-specifically labeling proteins at engineered cysteine residues elifesciences.org. As a protein undergoes conformational changes, the accessibility or environment of the labeled cysteine can change.

By attaching a spectroscopic probe, such as a fluorescent dye, to the DBCO handle via click chemistry, researchers can monitor these changes. Techniques like Förster Resonance Energy Transfer (FRET) can be employed if two sites are labeled with appropriate donor and acceptor fluorophores nih.gov. Changes in FRET efficiency between the two probes can indicate changes in the distance or orientation between the labeled residues, reflecting protein conformational transitions.

The use of this compound for this application offers the advantage of site-specific and bioorthogonal labeling, minimizing perturbation of protein function and allowing studies in complex biological systems, including live cells nih.gov. This enables the real-time monitoring of protein dynamics in their native environment.

Ligand-binding domains (LBDs) in receptors play a critical role in recognizing and binding signaling molecules, triggering downstream cellular responses tum.decsic.esbiorxiv.orgembopress.org. This compound can be a valuable tool for interrogating the structure and function of these domains.

Similar to its use in SCAM and probing general conformational changes, this compound can be used to introduce probes at specific cysteine residues engineered within the ligand-binding domain or in regions that interact with the LBD upon ligand binding. By comparing the accessibility or environment of these labeled sites in the presence and absence of ligand, researchers can gain insights into ligand-induced conformational changes within the LBD or the wider receptor structure interchim.frnih.gov.

For example, if a cysteine is placed near a ligand-binding pocket, its reactivity with this compound (or the ability to attach a probe via click chemistry after this compound labeling) might change upon ligand binding due to steric hindrance or conformational rearrangements. This can help delineate the boundaries of the ligand-binding site and understand how ligand binding propagates structural changes through the receptor. Studies using MTSEA (without the DBCO handle) have demonstrated its utility in probing the environment of cysteines within receptor binding sites and how this is affected by ligand binding glpbio.comnih.gov. This compound extends this capability by allowing subsequent click chemistry conjugation for detection or further modification.

This compound is a heterobifunctional chemical compound widely utilized in advanced biological research due to its unique reactivity profile. It incorporates two distinct functional groups: a methanethiosulfonate (MTS) group and a dibenzocyclooctyne (DBCO) group. The MTS group is highly reactive towards free thiol groups, commonly found in cysteine residues of proteins. The DBCO group is a strained alkyne that participates in copper-free click chemistry, reacting with azide-functionalized molecules via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This dual reactivity allows this compound to serve as a versatile cross-linker or labeling reagent, enabling site-specific modification of biomolecules and subsequent conjugation with azide-tagged probes or molecules.

Applications of Mtsea Dbco in Advanced Biological Research Fields

Research in Target Identification and Validation Chemical probes play a significant role in identifying and validating biological targets for drug discovery and understanding protein function.discoveryontarget.comcam.ac.uk

Use in Functional Genomics and Multi-Omics Platforms

Functional genomics and multi-omics platforms aim to provide a comprehensive understanding of biological systems by integrating data from various molecular layers, including genomics, transcriptomics, proteomics, and metabolomics. mdpi.comcoesb.com.aunih.gov These approaches generate extensive datasets that require sophisticated bioinformatics tools and statistical methods for analysis and interpretation. mdpi.com The integration of multi-omics data can lead to the identification of new biomarkers and therapeutic targets. mdpi.com

The provided search results discuss the landscape of high-throughput omics technologies, data integration techniques, and their applications in various fields, including disease research, agriculture, and environmental monitoring. mdpi.comcoesb.com.aunih.govgenomachub.comimpactt-microbiome.ca They highlight the importance of computational methods for analyzing complex multi-omics datasets. mdpi.comnih.gov However, the search results did not yield specific examples or detailed research findings on the direct use or application of MTSEA-DBCO within functional genomics or multi-omics platforms. While this compound could potentially be used as a tool within a proteomics workflow (a component of multi-omics) for site-specific protein labeling or conjugation, the provided information does not elaborate on such applications in this context.

Functionalization of Nanomaterials for Biomedical Research

Nanomaterials, particularly nanoparticles, have garnered significant attention in biomedical research due to their unique properties, including small size, modifiability, and capacity to carry therapeutic payloads. frontiersin.orgmdpi.comnih.govresearchgate.net Surface functionalization of nanoparticles is a critical step to enhance their stability, improve biocompatibility, reduce non-specific interactions, and enable targeted delivery to specific cells or tissues. frontiersin.orgmdpi.comresearchgate.net Click chemistry, especially copper-free click chemistry utilizing DBCO, has become a powerful tool for the facile and efficient modification of nanoparticle surfaces. nih.govthno.org

Nanoparticle Surface Modification for Targeted Delivery Research

Surface modification of nanoparticles is essential for achieving targeted drug delivery, allowing for the precise accumulation of therapeutic agents at disease sites, such as tumors. frontiersin.orgmdpi.comnih.govresearchgate.net Strategies for surface modification include polymer coating, attachment of functional groups, and bioconjugation with targeting ligands. mdpi.com Click chemistry offers a bioorthogonal and efficient way to conjugate targeting ligands or other functional molecules onto nanoparticle surfaces. nih.govthno.org

Research has demonstrated the feasibility of using DBCO-containing molecules in targeted delivery strategies involving nanoparticles. For instance, one approach involves metabolically labeling cancer cells with DBCO-bearing unnatural sugars. thno.org This process introduces DBCO groups onto the surface of cancer cells, which can then serve as targets for azide-modified silica (B1680970) nanoconjugates via copper-free click chemistry. thno.org This strategy enabled the targeted delivery and enhanced tumor accumulation of the nanoconjugates in vitro and in vivo. thno.org Similarly, another study utilized metabolic glycoengineering to express azide (B81097) groups on tumor cell surfaces, followed by the administration of DBCO-conjugated liposomes or DBCO-modified zinc (II)-phthalocyanine-loaded liposomes, leading to increased accumulation in tumor tissue through in vivo copper-free click chemistry. nih.gov

This compound, possessing a DBCO group, can be utilized in similar targeted delivery research. Its DBCO handle allows for efficient and specific conjugation to azide-functionalized nanoparticles or to biomolecules or surfaces that have been modified with azide groups. This enables the creation of targeted nanoparticle systems where the nanoparticles are directed to cells or tissues displaying azide handles, or where the nanoparticles themselves are functionalized with targeting ligands containing azide groups that can react with DBCO-modified cell surfaces. The maleimide (B117702) equivalent on this compound could also be used to first attach the DBCO handle to a thiol-containing molecule, such as a protein or peptide ligand engineered with a cysteine residue, before conjugation to an azide-modified nanoparticle or surface.

Biosensing and Diagnostics Probe Development

Biosensing technologies play a crucial role in diagnostics by enabling the detection of specific biomarkers, pathogens, or other analytes. nih.govmdpi.commdpi.comfrontiersin.org The development of sensitive and selective biosensing probes often involves the functionalization of sensor surfaces or the creation of functionalized nanoparticles used as probes or signal enhancers. mdpi.commdpi.comfrontiersin.orgclinpractice.ru Surface modification is a key aspect of biosensor development to ensure efficient immobilization of recognition elements, such as antibodies or DNA probes, and to improve the sensitivity and specificity of the assay. mdpi.comfrontiersin.orgclinpractice.ru

Various strategies are employed for modifying biosensor surfaces, including the use of self-assembled monolayers (SAMs) and the attachment of functional polymers or biomolecules. frontiersin.orgclinpractice.ru For example, thiol-based SAMs on gold electrodes are commonly used for immobilizing proteins. frontiersin.org Nanoparticles are also integrated into biosensors to enhance detection limits and provide signal amplification. mdpi.comfrontiersin.org

Innovations and Future Directions in Mtsea Dbco Research

Advancements in Conjugation Efficiency and Orthogonality

Improving the efficiency and orthogonality of bioconjugation reactions remains a critical area of research. MTSEA-DBCO leverages the bioorthogonal nature of the DBCO-azide click reaction, which allows for specific labeling in complex biological environments with minimal off-target reactions thermofisher.com. The MTS group provides a handle for targeted modification of cysteine residues in proteins interchim.fr. Future directions in this area may involve structural modifications of this compound to optimize reaction kinetics, improve solubility in biological buffers, and further minimize potential side reactions with other functional groups present in biological systems. Research into modular approaches for synthesizing diverse heterobifunctional compounds, which could potentially include this compound derivatives, highlights efforts to create versatile tools for bioconjugation acs.org. The efficiency of conjugation reactions can be assessed by methods such as measuring the absorbance of the DBCO group thermofisher.com.

Design of Novel Multi-Functional Conjugates and Architectures

The bifunctional nature of this compound allows for the creation of complex multi-functional conjugates. By selectively modifying a protein with this compound, researchers can then attach a wide variety of azide-containing molecules, such as fluorescent dyes, affinity tags, polymers, or other biomolecules researchgate.net. This enables the construction of sophisticated architectures for various applications, including targeted drug delivery, protein tracking, and the development of novel biomaterials. The design of high-density comb-shaped conjugates, for example, has shown effectiveness in inhibiting protein-protein interactions while retaining enzymatic activity, illustrating the potential of creating specific molecular architectures through bioconjugation mdpi.com. Future work may explore the synthesis of conjugates with precisely controlled stoichiometry and spatial arrangement of attached molecules to achieve desired biological outcomes.

Integration with Computational Chemistry and Artificial Intelligence Approaches in Bioconjugation

Exploration of Diverse Biological Systems and Research Questions

This compound and similar bioconjugation reagents are being applied to explore a wide range of biological systems and answer fundamental research questions. The ability to specifically label proteins and other biomolecules allows for studies on protein localization, dynamics, interactions, and function in live cells and organisms mdpi.com. Examples include using modified probes for detecting specific DNA sequences plos.org and studying transcriptional and translational dynamics in microorganisms asm.org. The bioorthogonal nature of the DBCO-azide click reaction is particularly valuable for in vivo applications where minimizing interference with native biological processes is crucial thermofisher.com. Future research will likely see this compound employed in increasingly complex biological systems, such as multicellular organisms and even in environmental research, to probe biological processes at the molecular level energy.govnih.gov. The development of new tools and techniques based on this compound can contribute to a deeper understanding of biological mechanisms and facilitate the development of new biotechnologies and therapeutics.

Q & A

Q. What are the critical storage and stability considerations for MTSEA-DBCO in long-term biochemical experiments?

this compound must be stored at -20°C in a dry, light-protected environment to prevent degradation of its thiol-reactive and DBCO functional groups. For experimental use, aliquot the compound to avoid repeated freeze-thaw cycles, and confirm reactivity via control reactions (e.g., with cysteine-containing peptides) before critical applications. Degradation can be monitored using LC-MS to detect changes in molecular weight or unexpected byproducts .

Q. How does this compound selectively modify cysteine residues, and what experimental parameters ensure specificity?

this compound reacts with free thiols (-SH) via its methanesulfonothioic acid group, forming a stable disulfide bond. To ensure specificity:

  • Maintain pH 7.0–8.0 (optimal for thiolate ion formation).
  • Use reducing agent-free buffers (e.g., avoid DTT or β-mercaptoethanol).
  • Include quenching agents (e.g., excess cysteine) post-reaction to halt further modification. Validate specificity using mass spectrometry or Ellman’s assay to quantify unmodified thiols .

Q. What are the standard protocols for integrating this compound into protein-labeling workflows?

A typical workflow includes:

  • Reduction of disulfide bonds : Treat proteins with TCEP or DTT.
  • Thiol exposure : Dialyze into a reducing agent-free buffer.
  • This compound incubation : Use a 5–10× molar excess (30–60 minutes, 25°C).
  • Purification : Remove unreacted compound via size-exclusion chromatography.
  • DBCO-azide click reaction : React with azide-modified probes (e.g., fluorophores) under copper-free conditions. Include controls (e.g., no-MTSEA-DBCO) to confirm labeling efficiency .

Advanced Research Questions

Q. How can researchers optimize this compound reaction efficiency in systems with competing nucleophiles (e.g., lysine or histidine residues)?

Competing nucleophiles can reduce labeling specificity. Mitigation strategies:

  • pH adjustment : Lower pH (6.5–7.0) reduces lysine reactivity while retaining thiol activity.
  • Temperature modulation : Shorter incubation times (10–15 minutes) at 4°C minimize off-target reactions.
  • Competitive blocking : Pre-treat proteins with amine-reactive reagents (e.g., NHS esters) to block lysine residues. Validate using tandem mass spectrometry to map modification sites .

Q. How should researchers address contradictory data when this compound modifies non-cysteine residues in structural studies?

Contradictory modifications may arise from:

  • Residual reducing agents : Incomplete removal can generate reactive oxygen species, leading to aberrant disulfide bonds.
  • Metal ion interference : Trace Cu²⁺ or Fe³⁺ catalyze oxidation. Include chelators (e.g., EDTA).
  • Protein conformational dynamics : Exposed cysteines in flexible regions may react intermittently. Address by:
  • Repeating experiments under stringent buffer conditions.
  • Using cysteine-to-serine mutants as negative controls.
  • Performing molecular dynamics simulations to predict reactive sites .

Q. What strategies enable the simultaneous use of this compound with other bioorthogonal reagents (e.g., TCO or tetrazines) without cross-reactivity?

To avoid cross-reactivity:

  • Temporal separation : Perform this compound labeling first, purify the product, then introduce tetrazine probes.
  • Orthogonal reaction conditions : Use pH or temperature gradients (e.g., this compound at pH 7.0, tetrazine ligation at pH 5.5).
  • Computational modeling : Predict steric clashes between DBCO and other reactive groups. Validate via gel electrophoresis or fluorescence resonance energy transfer (FRET) assays .

Methodological Best Practices

  • Data Validation : Always include triplicate technical replicates and biological replicates to account for batch variability .

  • Error Propagation : Calculate uncertainties in labeling efficiency using the formula:

    Total Error=(sTE2+sAE2+sOE2)\text{Total Error} = \sqrt{(\text{sTE}^2 + \text{sAE}^2 + \text{sOE}^2)}

    where sTE\text{sTE}, sAE\text{sAE}, and sOE\text{sOE} represent sampling, analytical, and observational errors, respectively .

  • Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental reporting, including raw data in supplementary materials .

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